Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-
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Overview
Description
Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenecarbothioamide group attached to a 4-[[[4-(dimethylamino)phenyl]methylene]amino] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method involves the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
For large-scale industrial production, the synthesis of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- can be optimized by using solvent-free reactions and fusion methods. These methods involve the reaction of aryl amines with ethyl cyanoacetate under harsh conditions to yield the desired product . The industrial production process aims to maximize yield and efficiency while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group in the compound.
Oxidation: Oxidation reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen atoms into the compound.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield substituted derivatives of the original compound, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- has a wide range of scientific research applications, including:
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins, leading to changes in cellular processes and functions . For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in tumor cell metabolism and pH regulation .
Comparison with Similar Compounds
Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- can be compared with other similar compounds, such as:
Benzaldehyde, 4-(dimethylamino)-: This compound shares a similar structural motif but lacks the thioamide group present in Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-.
N,N-Dimethylenamino ketones: These compounds are used as synthons for various heterocycles and have similar reactivity patterns.
The uniqueness of Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64510-99-2 |
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Molecular Formula |
C16H17N3S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]benzenecarbothioamide |
InChI |
InChI=1S/C16H17N3S/c1-19(2)15-9-3-12(4-10-15)11-18-14-7-5-13(6-8-14)16(17)20/h3-11H,1-2H3,(H2,17,20) |
InChI Key |
RGPCZTOBDUMDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
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